8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms in the structure enhances its chemical reactivity and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. This reaction is followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and heating to temperatures around 100-150°C .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: The compound is studied for its potential antimicrobial and antiviral activities.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in the body. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking the progression of diseases like cancer or infections .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
2-Chlorobenzimidazole: Another heterocyclic compound with antimicrobial properties.
2-Chloropyridine: A simpler structure with diverse chemical reactivity.
Uniqueness: 8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential pharmacological properties. Its imidazo[1,2-a]pyridine core provides a versatile scaffold for the development of various therapeutic agents .
Properties
Molecular Formula |
C13H8Cl2N2 |
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Molecular Weight |
263.12 g/mol |
IUPAC Name |
8-chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H |
InChI Key |
SWCRZJNCTCWCDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
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